2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfur-linked triazole core and substituted aromatic moieties. Its structure features:
- Triazole ring: Substituted with a 4-amino group and a 2-methylphenyl group at position 3.
- Acetamide moiety: Attached via a sulfanyl bridge to the triazole and substituted with a 4-chloro-2-methylphenyl group.
Such derivatives are synthesized to explore their biological activities, particularly anti-inflammatory, antimicrobial, and anti-exudative properties, leveraging the triazole scaffold’s versatility in drug design .
Properties
Molecular Formula |
C18H18ClN5OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-5-3-4-6-14(11)17-22-23-18(24(17)20)26-10-16(25)21-15-8-7-13(19)9-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
YOUJBCKXVUDKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves several steps. One common method includes the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-chloro-2-methylphenylacetyl chloride under basic conditions. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis .
Comparison with Similar Compounds
Substituent Impact Analysis:
Anti-Exudative Activity
The target compound demonstrated 70–80% inhibition of edema in a formalin-induced rat paw model at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Analogues with para-chloro or nitro groups (e.g., ) showed reduced efficacy (50–60%), highlighting the importance of ortho-methyl and meta-chloro positioning for activity.
Antimicrobial Activity
Derivatives with pyridyl (e.g., ) or phenoxy groups (e.g., ) exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli, while the target compound showed moderate activity (MIC = 32 µg/mL). Electron-withdrawing groups on the acetamide aryl ring correlated with improved efficacy .
Anti-Inflammatory Mechanisms
The target compound’s dual inhibition of COX-2 (IC₅₀ = 0.8 µM) and 5-LOX (IC₅₀ = 1.2 µM) outperformed analogues with single substitutions (e.g., : COX-2 IC₅₀ = 2.4 µM), likely due to synergistic steric and electronic effects from its 2-methyl and 4-chloro groups .
Physicochemical Properties
The target compound’s balanced LogP and moderate solubility suggest favorable bioavailability compared to highly lipophilic analogues (e.g., , LogP = 5.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
